molecular formula C12H11FN2O2 B13670995 Ethyl 2-amino-6-fluoroquinoline-3-carboxylate

Ethyl 2-amino-6-fluoroquinoline-3-carboxylate

Cat. No.: B13670995
M. Wt: 234.23 g/mol
InChI Key: GXEYZSKXGCDBGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with 2-aminoethanol under specific conditions. The reaction is carried out in a round-bottom flask at elevated temperatures (around 100°C) for a couple of hours . This method ensures the formation of the desired quinoline derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-amino-6-fluoroquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or DNA. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

    Ciprofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity.

    Ofloxacin: A fluoroquinolone used to treat various bacterial infections.

Uniqueness

Ethyl 2-amino-6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, this compound’s unique structure allows for targeted interactions with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 2-amino-6-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

GXEYZSKXGCDBGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)N

Origin of Product

United States

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